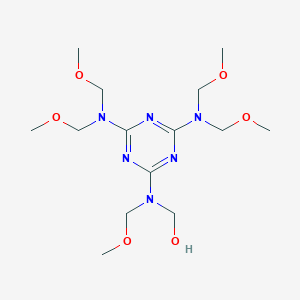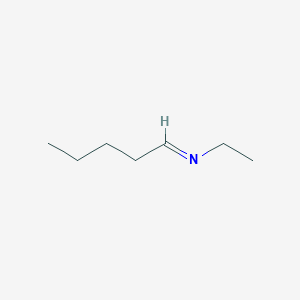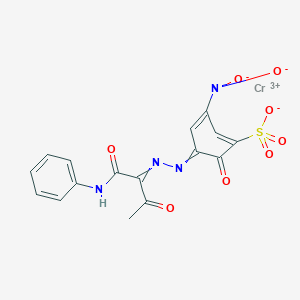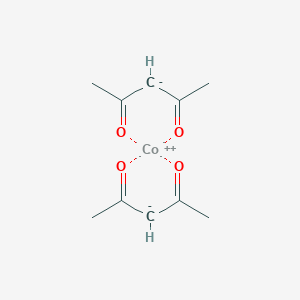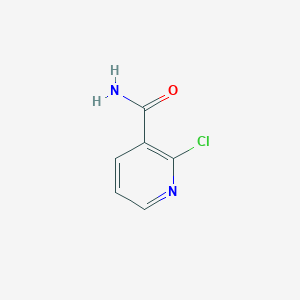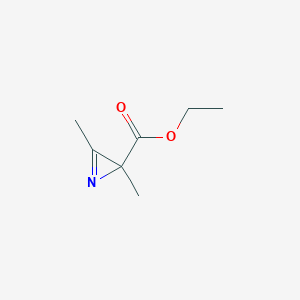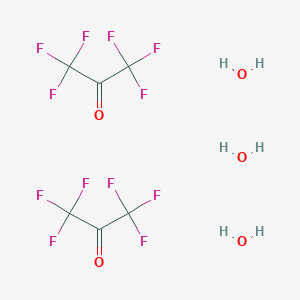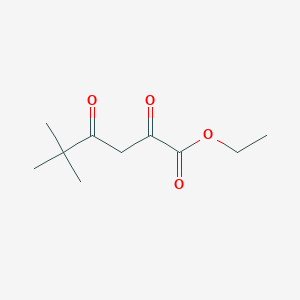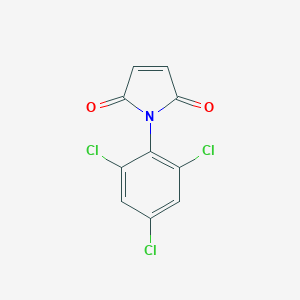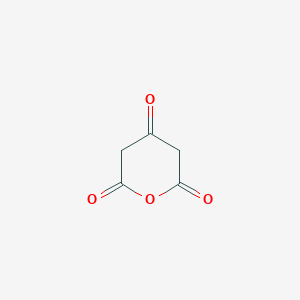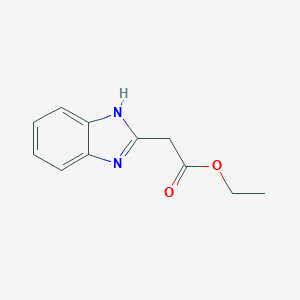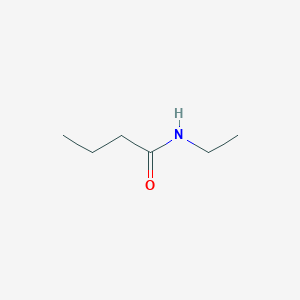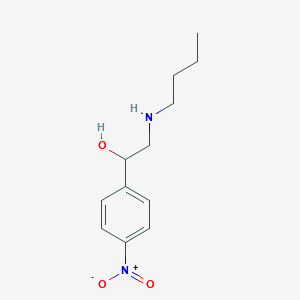
2-(Butylamino)-1-(4-nitrophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butylamino)-1-(4-nitrophenyl)ethanol is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NBPAE and is a member of the family of beta-adrenergic receptor agonists. In
Mecanismo De Acción
The mechanism of action of NBPAE involves its interaction with beta-adrenergic receptors. NBPAE acts as an agonist for these receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This, in turn, leads to the relaxation of smooth muscles, including those in the bronchioles, resulting in bronchodilation.
Efectos Bioquímicos Y Fisiológicos
NBPAE has several biochemical and physiological effects. As mentioned earlier, NBPAE acts as a bronchodilator and can be used to treat respiratory disorders. Additionally, NBPAE has been found to have anti-inflammatory properties and can be used to treat inflammatory conditions. NBPAE has also been found to have a positive inotropic effect on the heart, leading to an increase in cardiac output.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NBPAE in lab experiments is its high yield and cost-effectiveness. Additionally, NBPAE has been extensively studied and has a well-established mechanism of action. However, one of the limitations of using NBPAE is its potential toxicity. Studies have shown that NBPAE can be toxic to certain cell types, and caution should be exercised when using NBPAE in lab experiments.
Direcciones Futuras
There are several future directions for research on NBPAE. One area of research could focus on the development of new formulations of NBPAE that are less toxic. Additionally, research could focus on the potential applications of NBPAE in other fields such as agriculture and veterinary medicine. Finally, research could focus on the development of new drugs that are based on the structure of NBPAE and have improved efficacy and safety profiles.
Conclusion:
In conclusion, NBPAE is a chemical compound that has significant potential applications in various fields. Its synthesis method is cost-effective, and it has a well-established mechanism of action. NBPAE has several biochemical and physiological effects, including bronchodilation and anti-inflammatory properties. While NBPAE has some limitations, there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of NBPAE involves the reaction of 4-nitrobenzaldehyde with 2-aminobutanol in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through crystallization. The yield of NBPAE is typically high, making it a cost-effective compound for research purposes.
Aplicaciones Científicas De Investigación
NBPAE has been extensively studied for its potential applications in various fields. One of the most significant applications of NBPAE is in the field of medicine. Research has shown that NBPAE can act as a bronchodilator and can be used to treat respiratory disorders such as asthma. Additionally, NBPAE has been found to have anti-inflammatory properties and can be used to treat inflammatory conditions.
Propiedades
Número CAS |
10389-22-7 |
|---|---|
Nombre del producto |
2-(Butylamino)-1-(4-nitrophenyl)ethanol |
Fórmula molecular |
C12H18N2O3 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
2-(butylamino)-1-(4-nitrophenyl)ethanol |
InChI |
InChI=1S/C12H18N2O3/c1-2-3-8-13-9-12(15)10-4-6-11(7-5-10)14(16)17/h4-7,12-13,15H,2-3,8-9H2,1H3 |
Clave InChI |
SKHNBYPLOOMSKS-UHFFFAOYSA-N |
SMILES |
CCCCNCC(C1=CC=C(C=C1)[N+](=O)[O-])O |
SMILES canónico |
CCCCNCC(C1=CC=C(C=C1)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



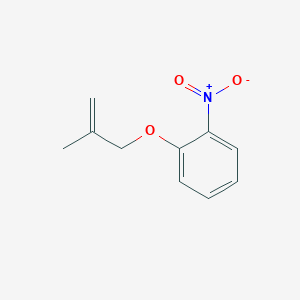
![2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B82562.png)
